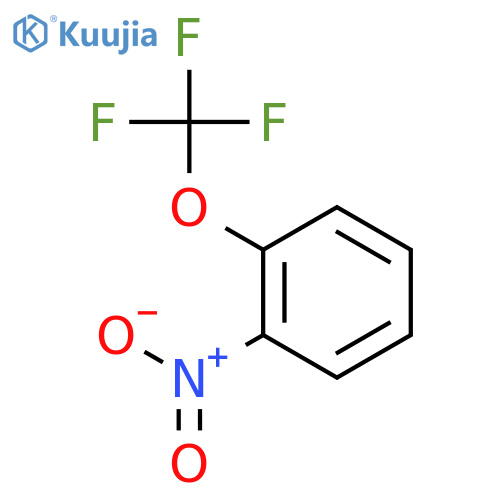Cas no 1644-88-8 (2-(Trifluoromethoxy)nitrobenzene)

1644-88-8 structure
商品名:2-(Trifluoromethoxy)nitrobenzene
2-(Trifluoromethoxy)nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 1-Nitro-2-(trifluoromethoxy)benzene
- 2-NITRO TRIFLUOROMETHOXY BENZENE
- 2-(Trifluoromethoxy)
- 2-(Trifluoromethoxy)nitrobenzene
- Anisole, a,a,a-trifluoro-o-nitro- (6CI,7CI,8CI)
- α,α,α-trifluoro-o-nitroanisole
- 2-(TrifluoroMrthoxy)nitrobebzene
- 1-Nitro-2-[(trifluoroMethyl)oxy]benzene
- 2-Nitro-alpha,alpha,alpha-trifluoroanisole, 2-Nitrophenyl trifluoromethyl ether
- O-nitrotrifluoromethoxybenzene
- Benzene, 1-nitro-2-(trifluoromethoxy)-
- 2-Nitrophenyl trifluoromethyl ether
- PubChem4623
- trifluoromethoxynitrobenzene
- KSC497G9H
- 2-trifluoromethoxy-nitrobenzene
- YTWBYJAWWKTPOV-UHFFFAOYSA-N
- SBB063444
- PC1348
- VZ23348
- TRA007
- J-505028
- AKOS005145715
- A3651
- AS-17677
- FT-0633731
- AC-9726
- SCHEMBL6112961
- AM20080591
- SY019044
- DTXSID30500942
- 1644-88-8
- MFCD00041010
- CS-W015277
- 1-Nitro-2-(trifluoromethoxy)benzene; alpha,alpha,alpha-trifluoro-o-nitroanisole; 1-Nitro-2-[(trifluoromethyl)oxy]benzene;
- DTXCID20451752
-
- MDL: MFCD00041010
- インチ: 1S/C7H4F3NO3/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H
- InChIKey: YTWBYJAWWKTPOV-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C([H])C([H])=C([H])C([H])=C1[N+](=O)[O-])(F)F
計算された属性
- せいみつぶんしりょう: 207.01400
- どういたいしつりょう: 207.01432748g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 55
じっけんとくせい
- 密度みつど: 1.461 g/cm3
- ふってん: 208.4℃/760mmHg
- フラッシュポイント: 79.8 °C
- 屈折率: 1.4595
- PSA: 55.05000
- LogP: 3.01660
2-(Trifluoromethoxy)nitrobenzene セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
-
危険物標識:


- ちょぞうじょうけん:Store at room temperature
2-(Trifluoromethoxy)nitrobenzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
2-(Trifluoromethoxy)nitrobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D517447-5g |
1-Nitro-2-(trifluoroMethoxy)benzene |
1644-88-8 | 97% | 5g |
$255 | 2024-05-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y01525-1g |
1-Nitro-2-(trifluoromethoxy)benzene |
1644-88-8 | 97% | 1g |
¥59.0 | 2024-07-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001937-25g |
2-(Trifluoromethoxy)nitrobenzene |
1644-88-8 | 97% | 25g |
¥1512 | 2024-05-25 | |
| Fluorochem | 219291-25g |
1-Nitro-2-(trifluoromethoxy)benzene |
1644-88-8 | 95% | 25g |
£43.00 | 2022-03-01 | |
| Alichem | A013001768-1g |
2-(Trifluoromethoxy)nitrobenzene |
1644-88-8 | 97% | 1g |
1,475.10 USD | 2021-07-04 | |
| eNovation Chemicals LLC | D517447-100g |
1-Nitro-2-(trifluoroMethoxy)benzene |
1644-88-8 | 97% | 100g |
$615 | 2024-05-24 | |
| Apollo Scientific | PC1348-100g |
2-(Trifluoromethoxy)nitrobenzene |
1644-88-8 | 100g |
£71.00 | 2025-02-19 | ||
| abcr | AB104266-25 g |
2-(Trifluoromethoxy)nitrobenzene; . |
1644-88-8 | 25 g |
€136.30 | 2023-07-20 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OM779-1g |
2-(Trifluoromethoxy)nitrobenzene |
1644-88-8 | 97% | 1g |
47CNY | 2021-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023090-100g |
1-Nitro-2-(trifluoromethoxy)benzene |
1644-88-8 | 98% | 100g |
¥838.00 | 2023-11-21 |
2-(Trifluoromethoxy)nitrobenzene 関連文献
-
Zhenghui Wen,Mei Yang,Shuainan Zhao,Feng Zhou,Guangwen Chen React. Chem. Eng. 2018 3 379
1644-88-8 (2-(Trifluoromethoxy)nitrobenzene) 関連製品
- 2822-50-6(3-Nitro-4-(trifluoromethoxy)aniline)
- 655-07-2(2,4-Dinitro(Trifluoromethoxy)Benzene)
- 158579-82-9(5-Nitro-2-(trifluoromethoxy)aniline)
- 22225-77-0(1-(Difluoromethoxy)-2-nitrobenzene)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
推奨される供給者
atkchemica
(CAS:1644-88-8)2-(Trifluoromethoxy)nitrobenzene

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ